molecular formula C9H8BrN3 B8720099 5-bromo-2-(2-methylimidazol-1-yl)pyridine

5-bromo-2-(2-methylimidazol-1-yl)pyridine

Cat. No.: B8720099
M. Wt: 238.08 g/mol
InChI Key: CLGVFOBRJVIWJL-UHFFFAOYSA-N
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Description

5-bromo-2-(2-methylimidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 2-methylimidazole moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-methylimidazol-1-yl)pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-methylimidazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples for this compound are limited.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-(2-methylimidazol-1-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9/h2-6H,1H3

InChI Key

CLGVFOBRJVIWJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-pyridine (Aldrich, Buchs, Switzerland, 392 mg, 2.04 mmol), 2-methyl-1H-imidazole (Aldrich, Buchs, Switzerland, 251 mg, 3.06 mmol) and cesium carbonate (1.33 g, 4.08 mmol) in DMA (10 ml) was heated by microwave irradiation for 20 min at 100° C. and 2.5 h at 150° C. The reaction mixture was quenched with diluted brine (200 ml) and cooled. The precipitate was filtered, washed with water and dried to give the title compound as off-white solid. (HPLC: tR 2.03 min (Method A); M+H=238, 240 MS-ES).
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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